NOX2 Isoform Selectivity: Gp91 ds-tat vs. VAS2870 and GKT137831
Gp91 ds-tat exhibits exclusive NOX2 selectivity via competitive inhibition of p47phox docking to the gp91phox catalytic subunit, a mechanism absent in alternative inhibitors. In a comprehensive comparative analysis of NOX inhibitor selectivity [1], Gp91 ds-tat is classified as NOX2-selective, whereas VAS2870 inhibits NOX2, NOX4, and NOX5, and GKT137831 (setanaxib) inhibits NOX1 and NOX4. This mechanistic distinction is critical because NOX1 activity also depends on p47phox regulation, but the peptidic inhibitor gp91ds-tat interferes specifically with the NOX2-p47phox assembly interface [2]. In functional validation, gp91ds-tat had no effect on xanthine oxidase-generated O₂⁻, confirming specificity for NADPH oxidase-derived ROS [3].
| Evidence Dimension | NOX isoform selectivity profile |
|---|---|
| Target Compound Data | NOX2 (selective) |
| Comparator Or Baseline | VAS2870: NOX2, NOX4, NOX5; GKT137831: NOX1, NOX4 |
| Quantified Difference | Qualitative selectivity distinction; target compound is NOX2-exclusive |
| Conditions | In vitro biochemical and cell-based assays across multiple published studies |
Why This Matters
Exclusive NOX2 selectivity enables unambiguous attribution of observed effects to NOX2 inhibition, whereas pan-NOX or mixed-selectivity inhibitors introduce confounding variables from NOX1/NOX4/NOX5 modulation.
- [1] Altenhöfer S, Radermacher KA, Kleikers PW, Wingler K, Schmidt HH. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxid Redox Signal. 2015;23(5):406-427. Table 1. View Source
- [2] Kleinschnitz C, Grund H, Wingler K, et al. Post-stroke inhibition of induced NADPH oxidase type 4 prevents oxidative stress and neurodegeneration. PLoS Biol. 2010;8(9):e1000479. Figure 6. View Source
- [3] Rey FE, Cifuentes ME, Kiarash A, Quinn MT, Pagano PJ. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O₂⁻ and systolic blood pressure in mice. Circ Res. 2001;89(5):408-414. View Source
